molecular formula C9H6BrN3O2 B1391658 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid CAS No. 1216625-43-2

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid

Cat. No. B1391658
CAS RN: 1216625-43-2
M. Wt: 268.07 g/mol
InChI Key: BFAJFHJCTNGAQC-UHFFFAOYSA-N
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Description

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a chemical compound that is used in life sciences . It is a type of imidazole derivative , which are known for their significant biological activity .


Synthesis Analysis

Imidazole derivatives, such as 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives, including 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, have been involved in various chemical reactions. For instance, they have been used in the synthesis of benzimidazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is 189.17 g/mol . It has a topological polar surface area of 68 Ų . It has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazoles are crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid serves as a versatile intermediate in the synthesis of various imidazole derivatives . These derivatives have potential applications ranging from pharmaceuticals to agrochemicals, highlighting the compound’s significance in synthetic organic chemistry.

Mechanism of Action

While the specific mechanism of action for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is not mentioned in the retrieved papers, imidazole derivatives are known for their broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid and other imidazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could lead to the development of new drugs that can address various therapeutic diseases .

properties

IUPAC Name

5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAJFHJCTNGAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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